molecular formula C88H146N26O34 B6304818 (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid CAS No. 198694-37-0

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Cat. No.: B6304818
CAS No.: 198694-37-0
M. Wt: 2112.3 g/mol
InChI Key: PCRSVXUTPHCEOJ-WWEZIHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid is a complex peptide with a highly intricate structure

Mechanism of Action

Target of Action

Miraculin (MCL) is a homodimeric protein isolated from the fruits of Richadella dulcifica, a shrub native to West Africa . The primary target of Miraculin is the human sweet taste receptor (hT1R2-hT1R3) . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .

Mode of Action

Miraculin has a unique mode of action. At neutral pH, it is flat in taste, but it exhibits a taste-modifying activity where sour stimuli produce a sweet perception . Experimental evidence suggests that Miraculin binds to the hT1R2-hT1R3 receptor as an antagonist at neutral pH and functionally changes into an agonist at acidic pH .

Biochemical Pathways

It is known that the protein’s taste-modifying activity involves a change in the function of the ht1r2-ht1r3 receptor, which is a key component of the sweet taste perception pathway .

Pharmacokinetics

It is known that the protein can be expressed in transgenic carrot cells, suggesting potential for bioavailability .

Result of Action

The primary result of Miraculin’s action is a modification of taste perception. When Miraculin interacts with the sweet taste receptor in the presence of acidic substances, it induces a sweet taste perception . This effect can last for more than an hour each time a sour solution is tasted .

Action Environment

The action of Miraculin is influenced by the pH of the environment. Its taste-modifying activity is most pronounced in acidic conditions . Furthermore, the expression of the Miraculin gene in transgenic carrot cells can be up-regulated under oxidative stress conditions, suggesting that environmental factors can influence the production and activity of the protein .

Biochemical Analysis

Biochemical Properties

Miraculin (1-20) plays a significant role in biochemical reactions, particularly in taste modification. It interacts with taste receptors on the tongue, specifically the sweet receptors, to alter the perception of sour flavors into sweet ones. This interaction is facilitated by the binding of miraculin (1-20) to the T1R2-T1R3 sweet receptor complex, which is a G-protein-coupled receptor . The binding of miraculin (1-20) to this receptor induces a conformational change that activates the sweet taste signaling pathway, even in the presence of acidic compounds.

Cellular Effects

Miraculin (1-20) influences various cellular processes, particularly those related to taste perception. In taste receptor cells, miraculin (1-20) modulates cell signaling pathways by binding to the T1R2-T1R3 receptor complex. This binding leads to the activation of downstream signaling cascades, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). These signaling events result in the perception of sweetness, even in the presence of sour compounds . Additionally, miraculin (1-20) may influence gene expression related to taste receptor function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of miraculin (1-20) involves its binding interactions with the T1R2-T1R3 sweet receptor complex. Upon binding, miraculin (1-20) induces a conformational change in the receptor, which activates the G-protein-coupled signaling pathway. This activation leads to the production of cAMP and the subsequent activation of PKA. PKA then phosphorylates target proteins involved in the sweet taste signaling pathway, ultimately resulting in the perception of sweetness . Additionally, miraculin (1-20) may inhibit or activate other enzymes and proteins involved in taste perception, further modulating its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of miraculin (1-20) have been observed to change over time. The stability of miraculin (1-20) is influenced by factors such as temperature, pH, and storage conditions. Studies have shown that miraculin (1-20) remains stable at low temperatures and acidic pH levels, which are conditions commonly found in the human mouth . Over time, miraculin (1-20) may degrade, leading to a reduction in its taste-modifying effects. Long-term studies have also indicated that miraculin (1-20) can have lasting effects on cellular function, particularly in taste receptor cells.

Dosage Effects in Animal Models

The effects of miraculin (1-20) vary with different dosages in animal models. At low doses, miraculin (1-20) effectively modifies taste perception without causing adverse effects. At higher doses, miraculin (1-20) may exhibit toxic effects, including alterations in cellular metabolism and gene expression Threshold effects have been observed, where a minimum concentration of miraculin (1-20) is required to elicit taste-modifying effects

Metabolic Pathways

Miraculin (1-20) is involved in metabolic pathways related to taste perception. It interacts with enzymes and cofactors that regulate the sweet taste signaling pathway. For instance, miraculin (1-20) modulates the activity of adenylate cyclase, an enzyme responsible for the production of cAMP . This modulation affects metabolic flux and metabolite levels within taste receptor cells, ultimately influencing the perception of sweetness. Additionally, miraculin (1-20) may interact with other metabolic enzymes, further impacting its biochemical effects.

Transport and Distribution

Within cells and tissues, miraculin (1-20) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of miraculin (1-20) to taste receptor cells, where it exerts its effects . The localization and accumulation of miraculin (1-20) within these cells are crucial for its taste-modifying properties. Additionally, binding proteins may help stabilize miraculin (1-20) and enhance its interactions with target receptors.

Subcellular Localization

Miraculin (1-20) is localized within specific subcellular compartments, particularly in taste receptor cells. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of miraculin (1-20) is essential for its activity and function, as it ensures that the peptide interacts with the appropriate receptors and signaling molecules. This localization also influences the stability and degradation of miraculin (1-20), further modulating its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the sequential addition of amino acids through peptide bond formation. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling long peptide chains. SPPS allows for the stepwise addition of amino acids while the growing peptide chain is anchored to a solid resin. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains containing sulfur or aromatic groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can take place at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has significant potential in various scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    (4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid: A similar peptide with slight variations in the amino acid sequence.

    This compound: Another similar peptide with different side chain modifications.

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence and the resulting three-dimensional structure. These features confer unique binding properties and biological activities, distinguishing it from other similar peptides.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSVXUTPHCEOJ-WWEZIHIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H146N26O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2112.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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